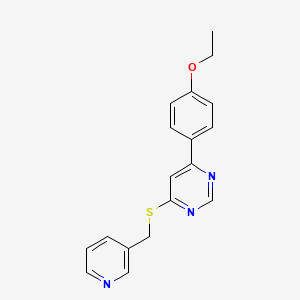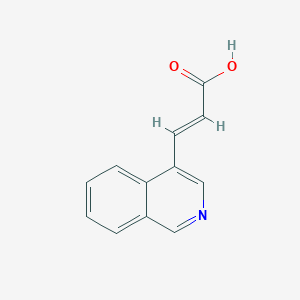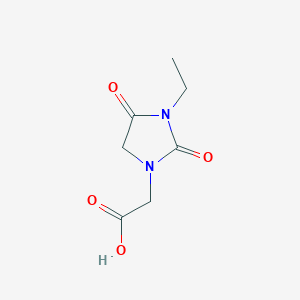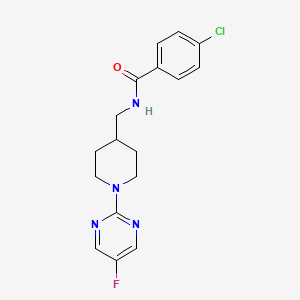![molecular formula C17H20ClN3OS B2383729 [2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether CAS No. 338747-99-2](/img/structure/B2383729.png)
[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether” is a chemical compound with the CAS number 338747-99-2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a pyrrolidine ring, a benzyl group, and a methyl ether group . The presence of these functional groups can influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación
Xylan Derivatives and Applications
Xylan derivatives, through chemical modification, offer a path to biopolymer ethers and esters with varied properties based on functional groups, substitution degrees, and patterns. These derivatives are synthesized using specific conditions and show potential in drug delivery applications due to their ability to form spherical nanoparticles. Their applications extend to paper strength additives, flocculation aids, and antimicrobial agents, showcasing the broad utility of chemically modified biopolymers in scientific research and industry (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
MTBE and Environmental Concerns
Methyl tert-butyl ether (MTBE) is a gasoline additive with significant environmental implications due to its solubility in water and potential for groundwater contamination. Research on MTBE has focused on its synthesis, environmental behavior, and methods for its degradation or removal. Although not directly related to the queried compound, studies on MTBE underline the importance of understanding the environmental impact of chemical additives and the need for effective degradation strategies (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003).
Fluoroalkylether Substances
The review on fluoroalkylether compounds, including F-53B, Gen-X, and ADONA, highlights the persistent, bioaccumulative, and toxic properties of certain per- and polyfluoroalkyl substances (PFAS). The shift towards these fluorinated alternatives raises concerns about their environmental fate, human health implications, and the need for comprehensive toxicological studies. This area of research points to the ongoing challenges in balancing chemical utility with environmental safety and health considerations (Munoz, Liu, Duy, & Sauvé, 2019).
Pervaporation for MTBE Separation
The application of polymer membranes for the separation of MTBE from methanol via pervaporation demonstrates the potential of membrane methods in addressing the challenges of obtaining pure chemical compounds from complex mixtures. This approach is particularly relevant in the context of fuel additives and the purification of chemical products, showcasing the intersection of chemical engineering and environmental sustainability efforts (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(methoxymethyl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-22-11-15-10-16(21-8-2-3-9-21)20-17(19-15)23-12-13-4-6-14(18)7-5-13/h4-7,10H,2-3,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUPOJZJNNSVJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)

![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)

![3-[(Methylcarbamoyl)amino]benzoic acid](/img/structure/B2383652.png)

![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)



![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)
![2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2383668.png)